

Comparative Spectroscopic Analysis for the Structural Validation of Perfluorophenyl Ethenesulfonate

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Compound of Interest		
Compound Name:	Perfluorophenyl ethenesulfonate	
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A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative spectroscopic analysis of **Perfluorophenyl ethenesulfonate** against two alternative sulfonate compounds: Phenyl ethenesulfonate and Phenyl methanesulfonate. The objective is to offer a comprehensive dataset and standardized protocols for the structural validation of these compounds using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analyses of **Perfluorophenyl ethenesulfonate** and its alternatives.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)



Compound	Vinyl Protons	Aromatic Protons	Other Protons
Perfluorophenyl ethenesulfonate (ethyl ester)	6.5-7.5 (m)	-	1.4 (t, 3H, CH ₃), 4.4 (q, 2H, OCH ₂)[1]
Phenyl ethenesulfonate	6.0-6.8 (m)	7.2-7.5 (m)	-
Phenyl methanesulfonate	-	7.2-7.4 (m)	3.1 (s, 3H, CH₃)

Table 2: 13 C NMR Spectroscopic Data (Chemical Shift δ in ppm)

Compound	Vinyl Carbons	Aromatic Carbons	Other Carbons
Perfluorophenyl ethenesulfonate	120-140	135-150 (m, C-F coupling)	-
Phenyl ethenesulfonate	125.9, 134.2	122.5, 129.6, 130.0, 148.5	-
Phenyl methanesulfonate	-	122.2, 129.8, 130.2, 149.0	38.0 (CH₃)

Table 3: 19 F NMR Spectroscopic Data (Chemical Shift δ in ppm, referenced to CFCl₃)

Compound	Ortho-Fluorines	Meta-Fluorines	Para-Fluorine
Perfluorophenyl ethenesulfonate (ethyl ester)	-155 to -158 (m)	-163 to -165 (m)	-160 to -162 (m)[1]
Phenyl ethenesulfonate	-	-	-
Phenyl methanesulfonate	-	-	-



Table 4: FTIR Spectroscopic Data (Wavenumber in cm⁻¹)

Compound	S=O Stretch (asymmetric)	S=O Stretch (symmetric)	C=C Stretch (vinyl)	C-F Stretch
Perfluorophenyl ethenesulfonate	~1370	~1180	~1640	1000-1200
Phenyl ethenesulfonate	1365	1175	1645	-
Phenyl methanesulfonat e	1350	1170	-	-

Table 5: Mass Spectrometry Data (m/z)

Compound	Molecular Ion [M]+	Key Fragment Ions
Perfluorophenyl ethenesulfonate	Expected ~278	[M-SO ₂] ⁺ , [C ₆ F ₅ O] ⁺ , [C ₆ F ₅] ⁺
Phenyl ethenesulfonate	184	105 ([M-C ₆ H ₅ O] ⁺), 94 ([C ₆ H ₅ OH] ⁺), 77 ([C ₆ H ₅] ⁺)
Phenyl methanesulfonate	172	93 ([M-SO ₂ CH ₃] ⁺), 79 ([SO ₂ CH ₃] ⁺), 77 ([C ₆ H ₅] ⁺)

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below to ensure reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 400 MHz NMR spectrometer.
- Sample Preparation: 5-10 mg of the compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS)



was used as an internal standard (0 ppm).

- ¹H NMR: Spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 2 seconds, and 16 scans.
- ¹³C NMR: Spectra were acquired with a spectral width of 250 ppm, a relaxation delay of 5 seconds, and 1024 scans. Proton decoupling was applied.
- ¹⁹F NMR: Spectra were acquired with a spectral width of 200 ppm, a relaxation delay of 2 seconds, and 64 scans. CFCl₃ was used as an external standard (0 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

- Instrumentation: A benchtop FTIR spectrometer equipped with an attenuated total reflectance (ATR) accessory.
- Sample Preparation: A small amount of the solid sample was placed directly on the ATR crystal. For liquid samples, a thin film was cast on the crystal.
- Data Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was collected prior to sample analysis.

Mass Spectrometry (MS)

- Instrumentation: A quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Sample Preparation: The sample was dissolved in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL. The solution was then infused into the ESI source at a flow rate of 10 μL/min.
- Data Acquisition: Mass spectra were acquired in positive ion mode over a mass-to-charge (m/z) range of 50-500. The capillary voltage was set to 3.5 kV, and the source temperature was maintained at 150°C. For fragmentation analysis, collision-induced dissociation (CID) was performed using argon as the collision gas.

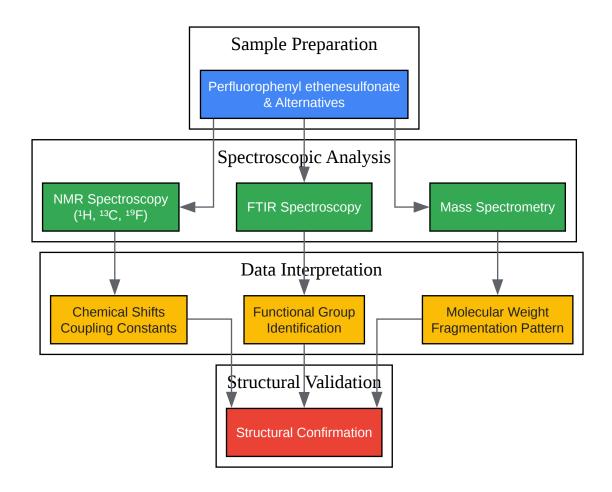




Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis and structural validation of the target compounds.



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References



- 1. researchgate.net [researchgate.net]
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